![molecular formula C21H18ClFN6O2 B2929522 N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251594-31-6](/img/structure/B2929522.png)
N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
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Overview
Description
N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClFN6O2 and its molecular weight is 440.86. The purity is usually 95%.
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Scientific Research Applications
Anti-Alzheimer’s Activity
Triazolopyrimidine derivatives have been shown to exhibit properties that could be beneficial in the treatment of Alzheimer’s disease. These compounds may interact with various biological targets associated with the disease’s pathology, such as enzymes or receptors involved in amyloid plaque formation or neurotransmitter regulation .
Anti-Diabetes Activity
These derivatives may also play a role in managing diabetes. Their potential to act on biological pathways related to insulin sensitivity or secretion makes them candidates for further research in diabetes treatment .
Anti-Cancer Activity
The anti-cancer potential of triazolopyrimidine derivatives is another area of interest. These compounds might inhibit the growth of cancer cells or interfere with signaling pathways that are crucial for cancer cell proliferation and survival .
Anti-Microbial Activity
Triazolopyrimidine derivatives have shown promise as anti-microbial agents. They could be effective against a range of microbial pathogens by disrupting essential biological processes within the microorganisms .
Anti-Viral Activity
Research suggests that these derivatives could have applications in treating viral infections. They may target viral replication mechanisms or other stages of the viral life cycle .
Anti-Inflammatory Activity
Lastly, the anti-inflammatory properties of triazolopyrimidine derivatives make them interesting for the development of new anti-inflammatory drugs. They could modulate inflammatory pathways and reduce inflammation in various conditions .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant effects on bacterial type ii topoisomerases . These enzymes play a crucial role in DNA replication and transcription, making them a common target for antimicrobial drugs .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in their function . For instance, some compounds can inhibit the activity of bacterial type II topoisomerases, preventing DNA replication and transcription, and thus inhibiting bacterial growth .
Biochemical Pathways
It’s known that similar compounds can affect the dna replication and transcription pathways by inhibiting bacterial type ii topoisomerases . This can lead to downstream effects such as the inhibition of bacterial growth .
Result of Action
Similar compounds have been shown to inhibit bacterial growth by preventing dna replication and transcription .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-12-9-16(7-8-17(12)23)26-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)25-15-5-3-14(22)4-6-15/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGBCBORQBHQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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